Regioisomeric Differentiation: 4-Position vs. 6-Position Cyclopropylmethoxy Substitution in PPARγ Modulation
The 4-(cyclopropylmethoxy) substitution pattern (CAS 863249-89-2) places the cyclopropylmethoxy group at a sterically constrained position on the indole ring. Patent disclosures covering PPARγ modulators explicitly claim indole-2-carboxylic acid derivatives with substitution at the 4-position as distinct chemical entities from those substituted at the 5-, 6-, or 7-positions [1]. The 6-substituted regioisomer, 6-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid (CAS 1242429-58-8), shares the identical molecular formula and weight but differs in substitution position . SAR studies on the indole-2-carboxylic acid scaffold have established that the 4-position tolerates only small substituents for certain target activities, while the 6-position accommodates larger lipophilic residues [2]. This position-dependent tolerance creates non-interchangeable pharmacological profiles between regioisomers.
| Evidence Dimension | Regioisomeric substitution position on indole core |
|---|---|
| Target Compound Data | 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid (CAS 863249-89-2) |
| Comparator Or Baseline | 6-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid (CAS 1242429-58-8) |
| Quantified Difference | Substitution at 4-position vs. 6-position; identical molecular formula (C13H13NO3) and molecular weight (231.25 g/mol) |
| Conditions | Structural comparison of regioisomers |
Why This Matters
Regioisomers with identical molecular weight and formula cannot be distinguished by mass-based quality control alone; procurement of the incorrect isomer leads to divergent biological outcomes due to position-specific target engagement profiles.
- [1] Justia Patents. 1H-Indole-2-Carboxylic Acid Derivatives Useful As PPAR Modulators. US Patent Application Publication. August 31, 2007. View Source
- [2] Köse M, et al. 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. J Med Chem. 2018;61(18):8131-8151. View Source
